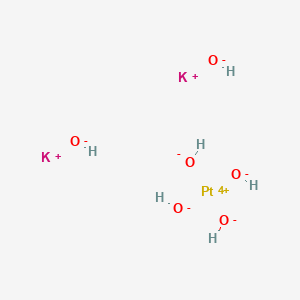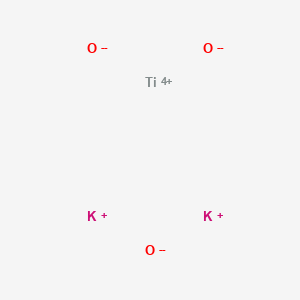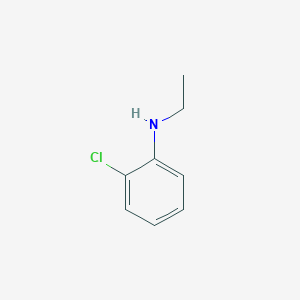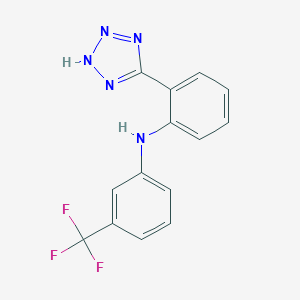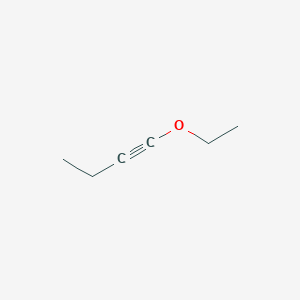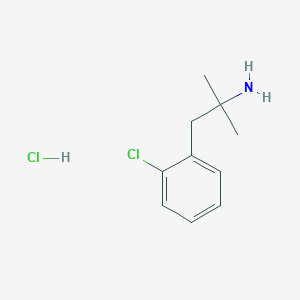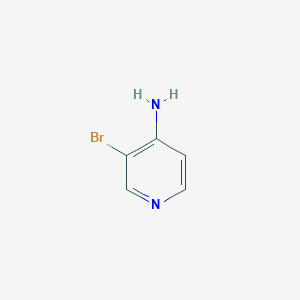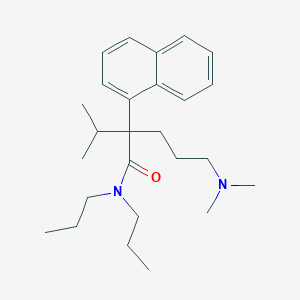![molecular formula C21H41N5O4 B079759 (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid CAS No. 12271-05-5](/img/structure/B79759.png)
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, also known as CXCR4 antagonist, is a peptide that has been widely studied for its potential in treating various diseases.
Mechanism Of Action
The mechanism of action of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves blocking the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and CXCL12. (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid is a chemokine receptor that is overexpressed in many cancer cells, HIV-infected cells, and inflammatory cells. CXCL12 is the ligand that binds to (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and triggers downstream signaling pathways, leading to migration, invasion, and inflammation. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can prevent these processes and potentially treat these diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid have been extensively studied. In cancer cells, the peptide can inhibit migration, invasion, and metastasis. In HIV-infected cells, the peptide can block viral entry and replication. In inflammatory cells, the peptide can reduce inflammation and tissue damage. However, the peptide may also have off-target effects on other chemokine receptors and immune cells, leading to potential side effects.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid in lab experiments include its high specificity and potency in blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid. The peptide can be easily synthesized using solid-phase peptide synthesis and purified using HPLC. However, the limitations of using the peptide in lab experiments include its potential off-target effects, limited stability in biological fluids, and potential toxicity at high concentrations.
Future Directions
There are many future directions for (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid research. One direction is to optimize the peptide's pharmacokinetics and pharmacodynamics for clinical use. Another direction is to develop novel drug delivery systems for the peptide, such as liposomes or nanoparticles. Additionally, the peptide's potential in combination therapy with other drugs or immunotherapies should be explored. Finally, the peptide's potential in treating other diseases, such as cardiovascular diseases or neurological diseases, should be investigated.
Synthesis Methods
The synthesis of (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid involves multiple steps of solid-phase peptide synthesis. The peptide is assembled on a resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After the completion of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid has been studied for its potential in treating various diseases, including cancer, HIV, and inflammatory diseases. The peptide acts as a (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid antagonist, which blocks the interaction between (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid and its ligand, CXCL12. This interaction is crucial for the migration and invasion of cancer cells, HIV infection, and inflammatory responses. By blocking (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid, (2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid can inhibit these processes and potentially treat these diseases.
properties
CAS RN |
12271-05-5 |
|---|---|
Product Name |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
Molecular Formula |
C21H41N5O4 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H41N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h15-18H,1-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI Key |
FAEVHSYIPGKFKU-BZSNNMDCSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
sequence |
KXK |
synonyms |
C.I. Vat Blue 17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




